2,6-Dimethoxy-3-nitropyridine
Overview
Description
2,6-Dimethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O4. It is characterized by the presence of methoxy and nitro functional groups attached to a pyridine ring. This compound is known for its applications in various chemical processes and is typically found as a yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethoxy-3-nitropyridine can be achieved through nitration of pyridine derivatives. One common method involves the nitration of 2,6-dimethoxypyridine using nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of thionamic acid as a catalyst can significantly reduce the consumption of nitric acid, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,6-Dimethoxy-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dimethoxy-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-nitropyridine involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The methoxy groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups .
Comparison with Similar Compounds
2,6-Dichloro-3-nitropyridine: Similar in structure but with chlorine atoms instead of methoxy groups.
2,6-Dimethyl-3-nitropyridine: Similar but with methyl groups instead of methoxy groups.
3-Nitropyridine: Lacks the methoxy groups and has different reactivity.
Uniqueness: 2,6-Dimethoxy-3-nitropyridine is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The methoxy groups make it more electron-rich compared to its chlorinated or methylated counterparts, influencing its behavior in substitution and reduction reactions .
Properties
IUPAC Name |
2,6-dimethoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWNFPJKCNELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351956 | |
Record name | 2,6-Dimethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-41-3 | |
Record name | 2,6-Dimethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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